molecular formula C13H22N2S B275996 1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine

1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine

Cat. No. B275996
M. Wt: 238.39 g/mol
InChI Key: IQROTUPDKRCCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine, also known as Methylphenidate, is a widely used stimulant drug that is commonly prescribed for the treatment of attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which enhances concentration, focus, and alertness.

Mechanism of Action

1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate works by blocking the reuptake of dopamine and norepinephrine in the brain, which increases the levels of these neurotransmitters. This results in increased activity in the prefrontal cortex, which is responsible for attention, working memory, and decision-making.
Biochemical and Physiological Effects
1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate has been shown to increase heart rate, blood pressure, and body temperature. It can also cause insomnia, decreased appetite, and gastrointestinal disturbances. Long-term use of 1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate has been associated with changes in brain structure and function, including alterations in dopamine receptor density and gene expression.

Advantages and Limitations for Lab Experiments

1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate is widely used in laboratory experiments to study the effects of dopamine and norepinephrine on brain function and behavior. It has also been used to investigate the mechanisms of action of other drugs, such as cocaine and amphetamines. However, the use of 1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate in laboratory experiments is limited by its potential for abuse and dependence, as well as its side effects.

Future Directions

Future research on 1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate should focus on developing new formulations that minimize its side effects and improve its efficacy. Other areas of research include investigating the long-term effects of 1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate on brain structure and function, as well as its potential for neuroprotection in neurodegenerative diseases. Additionally, more studies are needed to understand the mechanisms of action of 1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate and its interactions with other neurotransmitters and drugs.
Conclusion
1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate is an important drug that has been widely used for the treatment of ADHD and narcolepsy. Its mechanism of action involves increasing the levels of dopamine and norepinephrine in the brain, which enhances cognitive function and behavior. While 1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate has many advantages for laboratory experiments, its use is limited by its potential for abuse and dependence, as well as its side effects. Future research on 1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate should focus on developing new formulations that improve its efficacy and minimize its side effects.

Synthesis Methods

1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate is synthesized by the reaction of ethyl 2-benzylidenepyrrolidine-1-carboxylate with methylthiophenylacetate in the presence of a reducing agent and a catalyst. The resulting product is then purified and crystallized to obtain pure 1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate.

Scientific Research Applications

1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. It has been shown to improve attention, behavior, and cognitive function in children and adults with ADHD. It is also used off-label for the treatment of depression, chronic fatigue syndrome, and cognitive impairment associated with traumatic brain injury.

properties

Molecular Formula

C13H22N2S

Molecular Weight

238.39 g/mol

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine

InChI

InChI=1S/C13H22N2S/c1-3-15-8-4-5-12(15)9-14-10-13-7-6-11(2)16-13/h6-7,12,14H,3-5,8-10H2,1-2H3

InChI Key

IQROTUPDKRCCDP-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNCC2=CC=C(S2)C

Canonical SMILES

CCN1CCCC1CNCC2=CC=C(S2)C

Origin of Product

United States

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